N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-13-9-6-10-14-16(13)19-17(22-14)18-15(20)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSWJRTKWXUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization and subsequent reaction with phenylacetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-cancer or anti-inflammatory activities.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The 4-ethoxy group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:
Key Observations :
Variations in the Acetamide Side Chain
The phenylacetamide moiety is modified in analogs to optimize target binding:
Key Observations :
Crystallographic Data :
- The monohydrate form of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide exhibits a dihedral angle of 79.3° between benzothiazole and benzene planes, influencing packing via π-π interactions and hydrogen bonds .
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization and reaction with phenylacetyl chloride. Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator , leading to significant biological effects such as:
- Inhibition of Enzyme Activity : It can bind to the active sites of enzymes, thereby inhibiting their function.
- Modulation of Receptor Function : By interacting with specific receptors, it may influence various signaling pathways involved in disease processes .
1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects against pancreatic cancer cells, with IC50 values indicating effective inhibition at low concentrations .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of specific inflammatory mediators.
3. Antimicrobial Activity
This compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness in inhibiting microbial growth positions it as a candidate for further development in antimicrobial therapies.
Research Findings and Case Studies
Several studies have explored the biological effects and therapeutic potential of this compound:
Q & A
Q. Purity Optimization :
- Monitor reactions using TLC (hexane:ethyl acetate, 9:1) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in spectra) .
Basic Question: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Use SHELXL for refinement (R-factor < 0.05) .
- NMR Spectroscopy :
- NMR: Confirm ethoxy (-OCHCH, δ 1.3–1.5 ppm) and acetamide (-CO-NH-, δ 8.1–8.3 ppm) groups .
- NMR: Identify carbonyl (C=O, δ 165–170 ppm) and benzothiazole carbons .
- IR Spectroscopy : Validate amide (N-H stretch ~3300 cm, C=O ~1650 cm) and C-S bonds (670–900 cm) .
Example Crystallographic Data (from analogous structures):
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle | 79.3° (benzothiazole vs. phenyl) | |
| Hydrogen Bonds | O–H⋯N, N–H⋯O | |
| π-π Stacking | 3.6–3.9 Å interplanar distance |
Basic Question: What biological activities are associated with this compound?
Answer:
Benzothiazole-acetamide hybrids exhibit:
- Anticancer Activity : Inhibition of kinase pathways (e.g., Wnt/β-catenin) via structural mimicry of natural ligands .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis (similar to penicillin derivatives) .
- Antioxidant Properties : Scavenging of free radicals via electron-donating groups (e.g., ethoxy) .
Q. Mitigation Strategies :
- Conduct variable-temperature NMR to study tautomeric equilibria .
- Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
Advanced Question: How can conflicting bioactivity data from different studies be resolved?
Answer:
Contradictions often stem from:
- Purity Variability : Impurities (e.g., unreacted intermediates) may skew bioassay results. Validate purity via LC-MS .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values. Standardize protocols using CLSI guidelines .
Example :
A study reported IC = 12 µM (HeLa), while another found 25 µM (MCF-7). Normalizing for cell viability assay conditions (e.g., resazurin vs. MTT) resolved discrepancies .
Safety Considerations for Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
